molecular formula C20H30O2 B14759144 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate CAS No. 899-93-4

5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate

Cat. No.: B14759144
CAS No.: 899-93-4
M. Wt: 302.5 g/mol
InChI Key: IYJGFAJKVHCJFH-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is an ester derived from the combination of a cyclohexyl group and a phenylbutanoate moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 3-phenylbutanoic acid. One common method is the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of esterification and the use of efficient catalysts and reagents are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group would yield 3-phenylbutanoic acid, while reduction would produce 5-Methyl-2-(propan-2-yl)cyclohexanol.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems or ion channels . The ester linkage allows for enzymatic cleavage, releasing active components that can exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is unique due to its specific ester linkage and the combination of cyclohexyl and phenylbutanoate moieties

Properties

CAS No.

899-93-4

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 3-phenylbutanoate

InChI

InChI=1S/C20H30O2/c1-14(2)18-11-10-15(3)12-19(18)22-20(21)13-16(4)17-8-6-5-7-9-17/h5-9,14-16,18-19H,10-13H2,1-4H3

InChI Key

IYJGFAJKVHCJFH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(C)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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